Isopropyl dichloroacetate

描述

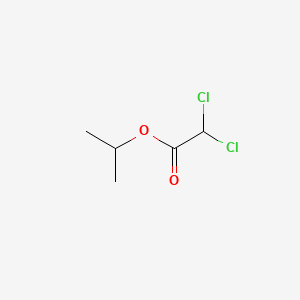

Isopropyl dichloroacetate (C₅H₈Cl₂O₂) is an ester derivative of dichloroacetic acid (DCA) and isopropanol. It is synthesized via esterification reactions, as demonstrated in two distinct methods:

- Method 1: Reacting dichloroacetic acid with isopropanol in the presence of sulfuric acid, yielding a 96% product with high purity .

- Method 2: Utilizing RuCl₂(PPh₃)₃ as a catalyst in toluene, achieving 64.7% yield and >99% purity .

Its primary applications are in pharmaceutical research, particularly as a component of antitumor agents. For example, T1084 (1-isobutanoyl-2-isopropylisothiourea dichloroacetate) incorporates this compound and exhibits dual inhibitory activity against nitric oxide synthase (NOS) and pyruvate dehydrogenase kinase (PDK), enhancing antitumor efficacy .

属性

IUPAC Name |

propan-2-yl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTISLVNJCYZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179711 | |

| Record name | Isopropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-60-4 | |

| Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Isopropyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with isopropanol. The reaction typically involves the use of a catalyst, such as p-toluene-sulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

CHCl2COOH+CH3CHOHCH3→CHCl2COOCH3CH3CH3+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. Microwave-assisted synthesis has been explored as a method to enhance the reaction rate and yield. Additionally, the use of solid superacids and ionic liquids as catalysts has been investigated to improve the efficiency of the process .

化学反应分析

Photochemical Reactions under UV Irradiation

Isopropyl dichloroacetate undergoes radical-mediated decomposition upon UV exposure. A model study using UV light (450 W high-pressure mercury lamp, 45 cm distance) demonstrated:

-

Primary products : Isopropyl monochloroacetate and acetone.

-

Mechanism : UV irradiation cleaves C–Cl bonds, generating chlorine radicals. In 2-propanol solution, hydrogen abstraction from the solvent initiates chain reactions (Table 1) .

Table 1: Photochemical Reaction Products of this compound

| Reaction Condition | Product Formation (%) | Key Observations |

|---|---|---|

| Bulk irradiation (2 days) | 0 | No reaction without solvent |

| 2-Propanol solution | 98.2 | Radical scavengers inhibit reaction |

The reaction rate depends on the solvent’s hydrogen-donating capacity. Secondary alcohols like 2-propanol enhance radical stabilization, facilitating dechlorination .

Hydrolysis and Ester Cleavage

This compound hydrolyzes in aqueous environments to yield dichloroacetic acid (DCA) and isopropanol. Key findings include:

-

Catalytic influence : Hydrolysis accelerates under acidic or basic conditions. For example, lanthanum dodecyl sulfate (LDDS) achieves 98.3% conversion in esterification reversal experiments .

-

Stoichiometry :

Quantitative chloride release (90 μmol per 43 μmol DCA) confirms complete dechlorination .

Thermal Decomposition

Thermogravimetric analysis of dichloroacetylated polymers reveals reduced thermal stability compared to non-halogenated analogs. For this compound:

-

Decomposition onset : ~150°C (heating rate: 10°C/min in air) .

-

Products : Likely include chlorinated hydrocarbons (e.g., CH₃Cl) and CO₂, though exact pathways require further study.

Biodegradation Pathways

Anaerobic microbes enzymatically degrade dichloroacetate (post-hydrolysis product) via:

-

Hydrolytic dehalogenation : Catalyzed by haloacid dehalogenases (HADs), converting DCA to glyoxylate .

-

Mineralization : Glyoxylate enters the Wood-Ljungdahl pathway, yielding CO₂ and H₂ .

Table 2: Enzymatic Degradation of DCA

| Enzyme | Function | Rate (nkat mg⁻¹) |

|---|---|---|

| Haloacid dehalogenase | DCA → glyoxylate | 90 ± 4.6 |

| Glyoxylate carboligase | Glyoxylate → tartronate semialdehyde | – |

Reactivity with Radical Scavengers

Radical inhibitors like hydroquinone suppress photochemical reactions by terminating chlorine radicals. For example:

科学研究应用

Therapeutic Applications

1.1 Cancer Treatment

IDCA exhibits promising anti-tumor properties, similar to its parent compound, DCA. Research indicates that DCA can reverse the Warburg effect in cancer cells, promoting aerobic glycolysis and inhibiting tumor growth. Studies have shown that DCA and its derivatives can induce apoptosis in various cancer cell lines, including colorectal and breast cancers .

- Mechanism of Action : IDCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to increased mitochondrial oxidation of pyruvate. This mechanism is crucial for restoring normal metabolic processes in cancer cells .

1.2 Metabolic Disorders

IDCA has potential applications in treating inherited mitochondrial disorders characterized by lactic acidosis. DCA has been used clinically for this purpose, and IDCA may offer similar benefits due to its structural similarities .

- Clinical Implications : The ability of IDCA to lower blood glucose levels positions it as a candidate for diabetes management, particularly in cases where conventional therapies are ineffective .

Synthesis Methodologies

The synthesis of IDCA involves various chemical processes that can be optimized for efficiency and yield. Traditional methods include:

- Chlorination of Acetic Acid : This method involves the direct chlorination of acetic acid to obtain dichloroacetic acid, which can then be esterified with isopropanol to yield IDCA.

- Catalytic Approaches : Recent advancements have introduced catalytic methods that enhance the sustainability and environmental friendliness of the synthesis process .

Numerous studies have documented the biological activity of IDCA and its derivatives:

- Anti-Cancer Efficacy : In vitro studies have demonstrated that IDCA enhances the cytotoxic effects of other chemotherapeutic agents when used in combination therapy. For example, combining IDCA with arsenic trioxide showed increased effectiveness against breast cancer cell lines compared to either agent alone .

- Animal Models : Research using tumor-bearing mouse models indicated that DCA treatment preserved physical function without compromising tumor growth or the effectiveness of other cancer therapies. This finding suggests a potential role for IDCA in alleviating cancer-related fatigue while maintaining therapeutic efficacy .

Summary Table of Applications

作用机制

The mechanism of action of isopropyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. One of the primary targets is pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase. By inhibiting pyruvate dehydrogenase kinase, this compound can enhance the activity of pyruvate dehydrogenase, leading to increased oxidative phosphorylation and reduced glycolysis. This shift in cellular metabolism can have significant effects on cell growth and survival, particularly in cancer cells .

相似化合物的比较

Diisopropylammonium Dichloroacetate (DIPA-DCA)

Isopropyl Trichloroacetate

- Structure: Trichloroacetic acid esterified with isopropanol (vs. dichloro in isopropyl dichloroacetate).

- Applications : Primarily industrial; supplied by chemical manufacturers like BuGuCh & Partners and Chemos GmbH .

Functional Analogs in Antitumor Research

T1023 (1-Isobutanoyl-2-isopropylisothiourea Hydrobromide)

Sodium Dichloroacetate (Na-DCA)

- Mechanism : PDK inhibitor, modulating mitochondrial metabolism.

- Efficacy : Synergizes with T1023 in vivo, reducing tumor growth in solid models .

Research Findings and Clinical Implications

- Synergistic Effects : T1084 (this compound derivative) outperforms T1023 and Na-DCA in reducing tumor volume by 60–70% in murine models, attributed to dual-pathway inhibition .

- In contrast, this compound’s role in T1084 shows promise with fewer direct toxicity reports.

- Structural Impact : Esterification of DCA (e.g., this compound vs. Na-DCA) alters bioavailability and target engagement, influencing pharmacokinetic profiles .

生物活性

Isopropyl dichloroacetate (IDCA) is a chemical compound that has garnered attention for its biological activity, particularly in relation to cellular metabolism and potential therapeutic applications. This article provides a detailed overview of the biological activity of IDCA, including its mechanism of action, effects on various cell types, and relevant case studies.

Target Enzyme : IDCA primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . By inhibiting PDK, IDCA activates pyruvate dehydrogenase (PDH), which is crucial for converting pyruvate into acetyl-CoA, thereby facilitating entry into the Krebs cycle and promoting oxidative phosphorylation over glycolysis.

Biochemical Pathways : The inhibition of PDK by IDCA leads to a significant shift in cellular metabolism. This shift is characterized by:

- Increased oxidative phosphorylation

- Decreased lactate production, which is often elevated in cancer cells due to enhanced glycolysis .

Pharmacokinetics

The pharmacokinetic profile of IDCA indicates that its clearance is significantly affected during liver transplantation phases, highlighting the liver's critical role in its metabolism. This suggests that hepatic function may influence the efficacy of IDCA in therapeutic settings.

Cellular Effects

IDCA has shown notable effects on various cell types, particularly cancer cells. Research indicates that:

- Cancer Cells : IDCA can improve T cell functions by reducing tumor lactic acid metabolism, which is beneficial in tumor microenvironments characterized by high lactic acid levels.

- Aerobic Glycolysis Inhibition : In multiple myeloma cell lines, lower concentrations of IDCA suppressed aerobic glycolysis and improved cellular respiration. Higher concentrations induced apoptosis and cell cycle arrest .

1. Cancer-Related Fatigue

A study conducted at Yale Cancer Center explored the effects of dichloroacetate (a related compound) on cancer-related fatigue (CRF) in mouse models. The findings suggested that DCA alleviated CRF without compromising tumor growth or treatment efficacy. This study emphasizes the potential for metabolic-targeting drugs like IDCA to improve quality of life for cancer patients .

2. Anti-Tumor Efficacy

In research focusing on various carcinoma models, IDCA exhibited anti-tumor properties by reversing glycolysis and enhancing oxidative phosphorylation. This mechanism was shown to increase sensitivity to other cancer therapies, such as bortezomib in multiple myeloma .

Dosage Effects in Animal Models

The effects of IDCA are dose-dependent. For instance:

- Lower doses (5–10 mM) were effective in suppressing aerobic glycolysis.

- Higher doses (10–25 mM) resulted in increased superoxide production and apoptosis in cancer cells .

Summary Table of Biological Activities

| Biological Activity | Effect |

|---|---|

| PDK Inhibition | Activates PDH, promotes oxidative phosphorylation |

| Lactic Acid Reduction | Improves T cell function in tumor microenvironments |

| Cancer Cell Metabolism Shift | Decreases glycolytic activity; enhances oxidative metabolism |

| Dosage Response | Lower doses suppress glycolysis; higher doses induce apoptosis |

| Synergistic Effects | Enhances efficacy of other therapies like bortezomib |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。